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Compound of Interest

Compound Name: PSB-1114 tetrasodium

Cat. No.: B610303 Get Quote

A comprehensive guide for researchers and drug development professionals on the

performance and experimental evaluation of PSB-1114 tetrasodium and its analogs as potent

and selective P2Y2 receptor agonists.

This guide provides a detailed comparative analysis of PSB-1114 tetrasodium, a potent and

selective P2Y2 receptor agonist, and its relevant analogs. The information is intended for

researchers, scientists, and professionals in the field of drug development who are interested in

the pharmacology of P2Y2 receptors. The guide includes a summary of quantitative data,

detailed experimental protocols for key assays, and visualizations of the P2Y2 receptor

signaling pathway and a typical experimental workflow.

Introduction to P2Y2 Receptor Agonists
The P2Y2 receptor is a G protein-coupled receptor (GPCR) that is activated by extracellular

nucleotides, primarily adenosine triphosphate (ATP) and uridine triphosphate (UTP). Activation

of the P2Y2 receptor is involved in a variety of physiological processes, including ion transport,

inflammation, and cell proliferation. Consequently, P2Y2 receptor agonists are of significant

interest as potential therapeutic agents for conditions such as dry eye disease and cystic

fibrosis. PSB-1114 tetrasodium has emerged as a potent and selective synthetic agonist for

the P2Y2 receptor, exhibiting enhanced enzymatic stability compared to its endogenous

counterparts. This guide provides a comparative analysis of PSB-1114 with other key P2Y2

agonists.
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Data Presentation: Comparative Potency of P2Y2
Receptor Agonists
The following table summarizes the potency (EC50 values) of PSB-1114 tetrasodium and a

selection of its analogs at the human P2Y2 receptor. The data is compiled from various in vitro

studies, and the EC50 value represents the concentration of the agonist that elicits 50% of the

maximal response.

Compound Agonist Type P2Y2 EC50 (nM) Selectivity

PSB-1114

tetrasodium
Synthetic Analog 134[1][2][3][4]

>50-fold selective vs

P2Y4 and P2Y6[2][3]

Uridine Triphosphate

(UTP)
Endogenous Agonist 49 - 3500[5][6] Activates P2Y4

Adenosine

Triphosphate (ATP)
Endogenous Agonist 85 - 5800[5]

Activates other P2Y

and P2X receptors

2-thio-UTP Synthetic Analog 35
More selective than

UTP

4-thio-UTP Synthetic Analog 23
More potent than 2-

thio-UTP at P2Y4

MRS2698 Synthetic Analog Potent agonist
Selective P2Y2

agonist

Diquafosol (Up4U) Dinucleotide Analog Potent agonist
Used in treatment for

dry eye disease

Denufosol (Up4dC) Dinucleotide Analog Potent agonist
Investigated for cystic

fibrosis treatment

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for two key assays used to characterize P2Y2 receptor

agonists.
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Calcium Mobilization Assay using a Fluorescent Imaging
Plate Reader (FLIPR)
This assay measures the increase in intracellular calcium concentration upon agonist

stimulation of Gq-coupled receptors like P2Y2.

Cell Line: Human 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor.

Materials:

1321N1-P2Y2 cells

Cell culture medium (e.g., DMEM with 10% FBS)

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Probenecid (to prevent dye leakage)

P2Y2 receptor agonists (PSB-1114, UTP, etc.)

96-well or 384-well black-walled, clear-bottom microplates

FLIPR instrument

Procedure:

Cell Plating: Seed 1321N1-P2Y2 cells into microplates at an appropriate density and

incubate overnight to allow for cell attachment.

Dye Loading:

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and

probenecid (e.g., 2.5 mM) in assay buffer.

Remove the culture medium from the cell plates and add the loading buffer to each well.
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Incubate the plates at 37°C for 1 hour in the dark to allow for dye uptake.

Agonist Preparation: Prepare serial dilutions of the P2Y2 receptor agonists in assay buffer in

a separate compound plate.

FLIPR Measurement:

Place both the cell plate and the compound plate into the FLIPR instrument.

The instrument will first measure the baseline fluorescence of the cells.

It will then add the agonists from the compound plate to the cell plate and immediately

begin kinetic reading of the fluorescence signal.

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

Data Analysis:

The change in fluorescence (peak minus baseline) is calculated for each well.

The data is then normalized to the maximum response and plotted against the logarithm of

the agonist concentration.

The EC50 values are determined by fitting the data to a sigmoidal dose-response curve

using appropriate software.

Inositol Phosphate Accumulation Assay
This assay provides a more direct measure of Gq-coupled receptor activation by quantifying

the accumulation of inositol phosphates (IPs), the downstream second messengers of

phospholipase C activation.

Cell Line: Human 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor.

Materials:

1321N1-P2Y2 cells

Inositol-free culture medium
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[³H]-myo-inositol

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase)

P2Y2 receptor agonists

Perchloric acid

Dowex AG1-X8 resin

Scintillation cocktail and counter

Procedure:

Cell Labeling:

Plate 1321N1-P2Y2 cells and grow them in inositol-free medium supplemented with [³H]-

myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

Agonist Stimulation:

Wash the cells with assay buffer.

Pre-incubate the cells with assay buffer containing LiCl (e.g., 10 mM) for a short period.

Add the P2Y2 receptor agonists at various concentrations and incubate for a defined time

(e.g., 30-60 minutes) at 37°C.

Extraction of Inositol Phosphates:

Terminate the reaction by adding ice-cold perchloric acid.

Incubate on ice to allow for cell lysis and protein precipitation.

Neutralize the extracts with a suitable buffer.

Separation of Inositol Phosphates:
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Apply the neutralized extracts to columns containing Dowex AG1-X8 anion-exchange

resin.

Wash the columns to remove free inositol.

Elute the total inositol phosphates with a high-salt buffer.

Quantification:

Add the eluted fraction to a scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Data Analysis:

The amount of [³H]-inositol phosphates is determined for each agonist concentration.

The data is then analyzed similarly to the calcium mobilization assay to determine EC50

values.

Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental

workflow.
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Caption: P2Y2 Receptor Signaling Pathway
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Caption: Calcium Mobilization Assay Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b610303?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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